Agosterol A
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Overview
Description
Agosterol A is extracted from marine sponge Spongia.
Scientific Research Applications
Reversal of Multidrug Resistance in Cancer Cells
Agosterol A, isolated from a marine sponge, has been found to reverse multidrug resistance (MDR) in human carcinoma cells. It works by directly inhibiting drug efflux through P-glycoprotein (P-gp) and/or the multidrug resistance-associated protein (MRP1), thus enhancing the effectiveness of anticancer drugs like vincristine and colchicine in resistant cells (Aoki et al., 2001). Another study highlighted that this compound binds to the drug-binding sites on P-gp, a key factor in MDR, and its binding characteristics differ from other known P-gp substrates, providing unique insights into the structure and function of P-gp (Mitsuo et al., 2003).
Proteasome Inhibition
This compound, along with other polyhydroxylated sterols isolated from a marine sponge, has been identified as a proteasome inhibitor. It showed strong inhibition of chymotrypsin-like activity of the proteasome, a complex involved in protein degradation, which has implications in cancer therapy (Tsukamoto et al., 2003).
Synthesis and MDR-Modulating Activity
The total synthesis of this compound from ergosterol has been achieved, providing a way to study its structure-activity relationship and develop new drugs based on its molecular framework. This synthesis is key for further pharmacological exploration of this compound as an MDR-modulator (Murakami et al., 2001).
Properties
CAS No. |
213549-32-7 |
---|---|
Molecular Formula |
C33H52O8 |
Molecular Weight |
576.8 g/mol |
IUPAC Name |
[(3S,4R,5S,6S,9R,10R,11R,13R,14R,17R)-4,6-diacetyloxy-11-hydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C33H52O8/c1-17(2)9-12-25(37)18(3)23-10-11-24-22-15-28(40-20(5)35)30-31(41-21(6)36)27(39-19(4)34)13-14-32(30,7)29(22)26(38)16-33(23,24)8/h15,17-18,23-31,37-38H,9-14,16H2,1-8H3/t18-,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33+/m0/s1 |
InChI Key |
SUIRSZOPEPPNGJ-JGEDILIOSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3C2=C[C@@H]([C@@H]4[C@@]3(CC[C@@H]([C@@H]4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)[C@@H](CCC(C)C)O |
SMILES |
CC(C)CCC(C(C)C1CCC2C1(CC(C3C2=CC(C4C3(CCC(C4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)O |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CC(C3C2=CC(C4C3(CCC(C4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Agosterol A; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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